molecular formula C7H8BrNO2S B13019351 (R)-2-Amino-3-(4-bromothiophen-2-yl)propanoicacid

(R)-2-Amino-3-(4-bromothiophen-2-yl)propanoicacid

Cat. No.: B13019351
M. Wt: 250.12 g/mol
InChI Key: LBXHSYNAEYCIDW-ZCFIWIBFSA-N
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Description

®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid is a chiral amino acid derivative containing a brominated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for ®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing production.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Thiophene derivatives with various substituents.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Coupling: New carbon-carbon bonded products.

Scientific Research Applications

®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid: Similar structure with a chlorine atom instead of bromine.

    ®-2-Amino-3-(4-methylthiophen-2-yl)propanoic acid: Contains a methyl group instead of bromine.

    ®-2-Amino-3-(4-phenylthiophen-2-yl)propanoic acid: Features a phenyl group in place of bromine.

Uniqueness

®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution and cross-coupling, making this compound a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

(2R)-2-amino-3-(4-bromothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H,10,11)/t6-/m1/s1

InChI Key

LBXHSYNAEYCIDW-ZCFIWIBFSA-N

Isomeric SMILES

C1=C(SC=C1Br)C[C@H](C(=O)O)N

Canonical SMILES

C1=C(SC=C1Br)CC(C(=O)O)N

Origin of Product

United States

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